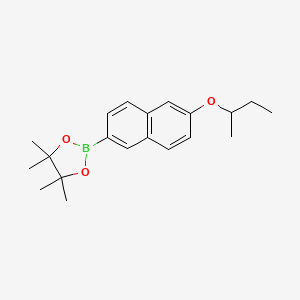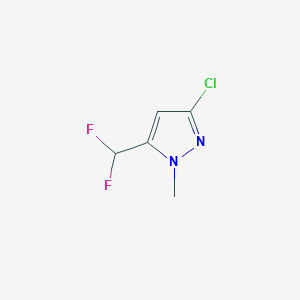![molecular formula C12H10O3S B14026841 [1,1'-Biphenyl]-3-sulfonic acid CAS No. 41949-30-8](/img/structure/B14026841.png)
[1,1'-Biphenyl]-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-sulfonic acid: is an organic compound that consists of a biphenyl structure with a sulfonic acid group attached to the third position of one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-sulfonic acid typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure the sulfonic acid group is introduced at the desired position on the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: [1,1’-Biphenyl]-3-sulfonic acid can undergo electrophilic substitution reactions, similar to other aromatic compounds. The sulfonic acid group can direct incoming electrophiles to specific positions on the biphenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Sulfuric Acid: Used for sulfonation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Sulfonated Derivatives: Resulting from electrophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1’-Biphenyl]-3-sulfonic acid can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies involving enzyme inhibition and other biochemical processes.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its ability to introduce sulfonic acid groups into aromatic systems.
Polymers: It can be used in the synthesis of sulfonated polymers with specific properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-3-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group. This group can act as a strong acid, donating protons in reactions, and can also serve as a site for nucleophilic attack. The biphenyl structure provides stability and allows for the compound to interact with other molecules through π-π interactions.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.
[1,1’-Biphenyl]-2-sulfonic acid: Sulfonic acid group at the second position.
[1,1’-Biphenyl]-4,4’-disulfonic acid: Contains two sulfonic acid groups at the fourth positions of both phenyl rings.
Uniqueness:
Positional Isomerism: The position of the sulfonic acid group in [1,1’-Biphenyl]-3-sulfonic acid provides unique reactivity and properties compared to its positional isomers.
Chemical Stability: The biphenyl structure offers stability, making it suitable for various applications in harsh chemical environments.
Propriétés
Numéro CAS |
41949-30-8 |
|---|---|
Formule moléculaire |
C12H10O3S |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
3-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,13,14,15) |
Clé InChI |
ZIZHLOXKPFDUBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


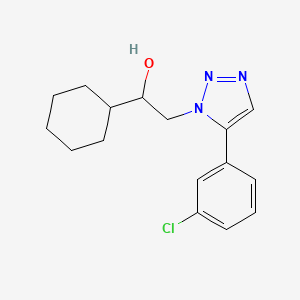
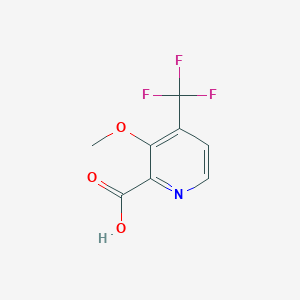
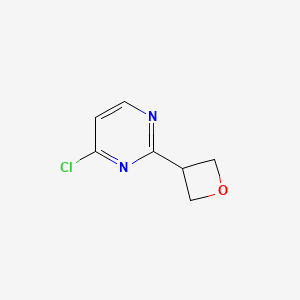

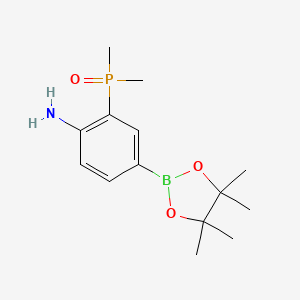


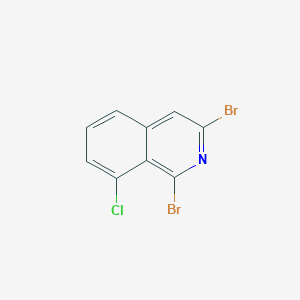

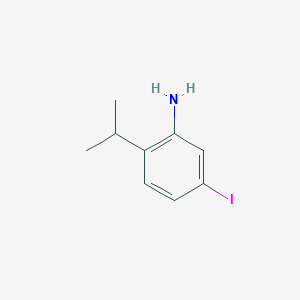

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
